Superior Molecular Complexity and Synthetic Versatility vs. 3,5-Dibromo-2-fluorobenzonitrile
Compared to its direct analog 3,5-dibromo-2-fluorobenzonitrile (CAS 1160574-05-9), the target compound incorporates an additional iodine atom at the 6-position, increasing molecular weight by 125.9 g/mol (from 278.9 to 404.8 g/mol) [1]. This iodine atom provides a significantly more reactive handle for oxidative addition, with aryl iodides typically reacting 10 to 100 times faster than the corresponding aryl bromides in Pd(0)-catalyzed couplings [2]. This difference is the foundational principle for chemoselective sequential coupling.
Additional iodine enables orthogonal reactivity
| Evidence Dimension | Molecular Weight and Halogen Content |
|---|---|
| Target Compound Data | Molecular Weight: 404.80 g/mol; Halogen count: 2 Br, 1 F, 1 I |
| Comparator Or Baseline | 3,5-Dibromo-2-fluorobenzonitrile: Molecular Weight: 278.9 g/mol; Halogen count: 2 Br, 1 F |
| Quantified Difference | ΔMW = +125.9 g/mol; The presence of a distinct iodine reactive site enables orthogonal reactivity not possible with the comparator. |
| Conditions | Computed and vendor-specified molecular formulas. C7HBr2FIN vs. C7H2Br2FN. |
Why This Matters
The introduction of an iodine atom is not merely additive; it fundamentally changes the synthetic strategy possible, allowing for sequential, chemoselective C-C bond formation steps.
- [1] PubChem. (2026). 3,5-Dibromo-2-fluoro-6-iodobenzonitrile (CID 50997952). National Center for Biotechnology Information. Retrieved May 10, 2026. View Source
- [2] Jutand, A. (2008). The Mizoroki-Heck Reaction. In M. Oestreich (Ed.), The Mizoroki-Heck Reaction (pp. 1-50). John Wiley & Sons. (Class-level kinetic data on aryl halide reactivity). View Source
